lambda Spi-2 - 129712-63-6

lambda Spi-2

Catalog Number: EVT-1520471
CAS Number: 129712-63-6
Molecular Formula: C10H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lambda Spi-2 is classified under pathogenicity islands, which are distinct genetic regions acquired through horizontal gene transfer that contribute to the virulence of pathogens. These islands are typically found in the genomes of various strains of Salmonella, including Salmonella Typhimurium and Salmonella enterica serovar Typhi. The SPI-2 region is essential for the bacterium's ability to thrive in hostile environments within the host, particularly during infection.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lambda Spi-2 involves complex regulatory mechanisms that respond to environmental stimuli. The expression of SPI-2 genes is primarily regulated by the two-component system involving SsrA and SsrB proteins. Activation occurs when SsrB is phosphorylated by SsrA in response to low pH conditions, which are characteristic of the macrophage vacuole environment. This phosphorylation enhances SsrB's DNA-binding affinity, promoting transcription of SPI-2 genes essential for virulence.

Experimental studies have shown that specific conditions such as low magnesium concentration and acidic pH significantly induce SPI-2 gene expression. For instance, research indicates that at a pH of 5.6, SsrB binding affinity to SPI-2 promoters increases dramatically compared to neutral pH, facilitating robust transcriptional activation .

Molecular Structure Analysis

Structure and Data

The molecular structure of Lambda Spi-2 includes several key components:

  • SsrA: A sensor kinase that phosphorylates SsrB.
  • SsrB: A response regulator that binds to DNA at SPI-2 promoters upon phosphorylation.
  • Effector Proteins: Various proteins encoded by SPI-2 that are injected into host cells via the type III secretion system.

The structural configuration allows for cooperative binding at low pH, enhancing the transcriptional activity of SPI-2 genes . The interplay between these proteins ensures that SPI-2 is expressed only under optimal conditions for bacterial survival within host cells.

Chemical Reactions Analysis

Reactions and Technical Details

The activation of Lambda Spi-2 involves several biochemical reactions:

  1. Phosphorylation: The phosphorylation of SsrB by SsrA is a critical step in activating SPI-2 gene expression.
  2. DNA Binding: Once phosphorylated, SsrB binds to specific promoter regions within the SPI-2 locus, enhancing transcription.
  3. Regulatory Interactions: Nitric oxide has been shown to inhibit SPI-2 gene expression by affecting the two-component regulatory system, demonstrating the complexity of regulatory networks influencing virulence .

These reactions highlight how environmental signals are transduced into cellular responses that promote bacterial pathogenesis.

Mechanism of Action

Process and Data

The mechanism through which Lambda Spi-2 facilitates Salmonella virulence involves several steps:

  1. Environmental Sensing: Salmonella senses changes in its environment (e.g., low pH) upon entering a host macrophage.
  2. Signal Transduction: The sensing triggers phosphorylation cascades involving SsrA and SsrB.
  3. Gene Activation: Phosphorylated SsrB binds to SPI-2 promoters, activating the transcription of effector proteins necessary for manipulating host cellular processes.

This process allows Salmonella to evade immune responses and establish infection effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lambda Spi-2 exhibits several notable properties:

  • Stability: The regulatory proteins involved are stable under physiological conditions but are sensitive to environmental changes such as pH fluctuations.
  • Solubility: The proteins encoded by SPI-2 are soluble in cytoplasmic conditions conducive to their function.

Research indicates that mutations in key residues (e.g., His12 in SsrB) can significantly affect its functionality, highlighting the delicate balance required for effective signaling .

Applications

Scientific Uses

Lambda Spi-2 has significant implications in microbiological research and infectious disease studies:

  1. Pathogenesis Studies: Understanding Lambda Spi-2 aids in elucidating mechanisms of bacterial virulence, contributing to vaccine development efforts.
  2. Antimicrobial Targeting: By targeting components of the SPI-2 system, novel therapeutic strategies can be developed against Salmonella infections.
  3. Genetic Engineering: Insights from Lambda Spi-2 can inform genetic engineering approaches aimed at creating attenuated strains for vaccine purposes.
Introduction to Salmonella Pathogenicity Island 2 (SPI-2)

Genomic Context and Evolutionary Origins of SPI-2

Salmonella Pathogenicity Island 2 (SPI-2) is a ~25-40 kb chromosomal locus horizontally acquired during Salmonella evolution, distinguishing pathogenic strains from related enterobacteria. SPI-2 exhibits a higher AT-content (approximately 56% versus the genomic average of 52%) than the core Salmonella genome, a hallmark of foreign DNA acquisition [1] [6]. This AT-richness facilitates transcriptional silencing by nucleoid-associated proteins (NAPs), particularly H-NS (histone-like nucleoid structuring protein), which binds preferentially to AT-rich sequences and represses SPI-2 under non-inducing conditions [1] [6]. Overcoming H-NS repression requires ancestral regulators like the response regulator SsrB (encoded within SPI-2) and the PhoP/PhoQ two-component system (located outside SPI-2) [1] [4] [6].

SPI-2's genetic organization centers on the ssrAB-spiR operon, encoding the SsrA-SsrB two-component system and the SpiR sensor kinase. Flanking genes encode the structural components of a Type III Secretion System (T3SS-2) and associated chaperones, translocon proteins, and effector proteins [1] [4] [6]. While SPI-2 encodes several effectors (e.g., SseF, SseG), many effectors translocated by the SPI-2 T3SS are encoded outside the island (e.g., SifA, SseJ, SseI) [1] [7]. This modular structure—core secretion apparatus within SPI-2 and dispersed effectors—reflects evolutionary tinkering, where effectors were acquired independently but co-opted by the SPI-2 secretion machinery.

Table 1: Core Genomic Features of SPI-2

FeatureCharacteristicFunctional Significance
Size~25-40 kilobasesAccommodates T3SS apparatus and regulators
GC Content~44-48% (Lower than core genome ~52%)AT-rich DNA; target for H-NS silencing
LocationCentisome 30.7 (S. Typhimurium)Stable insertion site in Salmonella lineage
Key Regulatory GenesssrA (sensor kinase), ssrB (response regulator)Master regulator of SPI-2 gene expression
Core Structural Genesssa (e.g., ssaV, ssaJ, ssaU)Encode the T3SS needle complex and export apparatus
Horizontally AcquiredYesAbsent in related non-pathogenic E. coli

Role of SPI-2 in Salmonella Virulence and Systemic Infection

SPI-2 is essential for Salmonella's systemic phase of infection. Its primary function is to encode a Type III Secretion System (T3SS-2) that translocates effector proteins from within the Salmonella-Containing Vacuole (SCV) into the host cell cytosol. SPI-2 expression is tightly regulated by environmental cues encountered within the SCV, notably low pH, low Mg²⁺, nutrient limitation (Pi starvation), and low oxygen tension. These signals are integrated through key regulators:

  • PhoP/PhoQ: Activated by low Mg²⁺ and acidic pH, directly induces ssrAB transcription [1] [4].
  • SsrA/SsrB: The SPI-2-encoded two-component system. SsrA senses signals (still undefined), leading to phosphorylation of SsrB. Phospho-SsrB binds promoters of SPI-2 operons, activating transcription and counteracting H-NS silencing [1] [6].
  • OmpR/EnvZ: Responds to osmolarity and acidic pH, contributes to ssrAB activation [1] [6].
  • SlyA: A MarR-family regulator that antagonizes H-NS repression, particularly at the spiR promoter [1] [4] [6].

Once expressed, the SPI-2 T3SS translocates a repertoire of effectors (~28 identified) that collectively manipulate host cell processes to establish a replicative niche:

  • SCV Biogenesis and Maintenance: Effectors like SifA prevent lysosomal fusion by modulating Rab GTPase dynamics (e.g., binding Rab7). SifA and SseJ promote the formation of Salmonella-Induced Filaments (SIFs), tubular networks extending from the SCV that support bacterial replication [5] [7].
  • Avoidance of Host Immune Killing:
  • SPI-2 effectors (e.g., SseF, SseG) prevent the recruitment of inducible Nitric Oxide Synthase (iNOS) and the NADPH oxidase complex to the SCV, shielding bacteria from reactive nitrogen intermediates (RNI) like peroxynitrite and reactive oxygen species (ROS) [2].
  • Effector SseI (SrfH) binds host IQGAP1, disrupting actin cytoskeleton dynamics and inhibiting migration of dendritic cells (DCs) and macrophages. This impairs antigen presentation and T-cell activation, facilitating long-term persistence in systemic sites like the spleen [8].
  • Nutrient Acquisition: Effectors manipulate vesicular trafficking and membrane dynamics to divert host nutrients to the SCV.

Table 2: Key SPI-2 T3SS Effectors and Their Functions in Systemic Virulence

EffectorGene LocationPrimary Function(s) in VirulenceMechanism/Target
SifASPI-2SCV integrity, SIF formation, prevents lysosomal fusionBinds SKIP/PLEKHM2; modulates Rab7
SseJProphageSCV membrane remodeling, SIF formationGlycerophospholipid cholesterol acyltransferase
SseFSPI-2SIF formation, prevents iNOS/NADPH oxidase recruitmentInteracts with SseG; manipulates Golgi network
SseGSPI-2SIF formation, prevents iNOS/NADPH oxidase recruitmentInteracts with SseF; targets Golgi/TGN
SseI/SrfHPathogenicity IsletInhibits dendritic cell/macrophage migration; persistenceBinds IQGAP1 (C178 residue critical)
SopD2Centisome 19.5Promotes SIF formation, SCV division, intracellular replicationManipulates Rab GTPases (e.g., Rab7, Rab9)
PipB2Pathogenicity IsletKinesin-1 recruitment; promotes bacterial spread?Binds kinesin light chain

Comparative Analysis of SPI-1 and SPI-2 Functional Divergence

While both SPI-1 and SPI-2 encode T3SSs crucial for Salmonella virulence, they exhibit profound functional divergence in their regulation, expression kinetics, effector repertoire, and roles during infection:

  • Expression Signals and Kinetics:
  • SPI-1: Primarily expressed extracellularly or during early invasion. Key inducing signals include high osmolarity, high oxygen tension, and cell contact. Optimal expression occurs in late logarithmic phase in LB broth [3] [9].
  • SPI-2: Induced intracellularly within the SCV. Key signals include low pH, low Mg²⁺, low phosphate (Pi), low oxygen tension (microaerophily), and nutrient starvation. Expression begins 2-4 hours post-invasion and peaks later during intracellular replication [1] [4] [9].
  • Primary Role in Pathogenesis:
  • SPI-1 (T3SS-1): Essential for intestinal invasion and acute gastroenteritis. Effectors (e.g., SopB, SopE/E2, SipA, SipC) trigger profound actin cytoskeleton rearrangements in non-phagocytic cells (enterocytes, M-cells), leading to membrane ruffling and bacterial uptake. It also induces inflammatory diarrhea and neutrophil influx early in infection [3] [9] [10].
  • SPI-2 (T3SS-2): Essential for systemic infection, intracellular survival, and replication within macrophages and dendritic cells, and long-term persistence. Effectors manipulate vesicular trafficking, SCV dynamics, and innate immune responses to establish a protected niche and avoid clearance [1] [2] [7].
  • Host Cell Interaction & Immune Modulation:
  • SPI-1: Drives macrophage polarization towards a pro-inflammatory (M1) phenotype. SPI-1 mutants induce significantly higher levels of TNFα, IL-8, and IL-1β in macrophages compared to wild-type bacteria, indicating SPI-1 effectors actively suppress M1 polarization early on [3].
  • SPI-2: Promotes an environment conducive to bacterial persistence. While it doesn't strongly polarize macrophages to M2, key effectors like SseI actively inhibit immune cell (DC, macrophage) migration and dampen adaptive immune responses, facilitating chronic infection [8]. SPI-2 is crucial for avoiding NADPH oxidase and iNOS colocalization [2].
  • Effector Secretion Specificity & Paralogs:
  • While generally secreted by T3SS-1 or T3SS-2, some effectors (e.g., SopD, SspH1) can be secreted by both systems, often at different stages.
  • Paralogs highlight functional divergence: SopD (secreted primarily by T3SS-1) contributes to invasion and fluid secretion. SopD2 (secreted exclusively by T3SS-2) is crucial for SIF formation and intracellular replication within the SCV. Despite ~63% amino acid similarity, their roles are distinct and stage-specific [5] [7].

Table 3: Functional Divergence Between SPI-1/T3SS-1 and SPI-2/T3SS-2

FeatureSPI-1 / T3SS-1SPI-2 / T3SS-2
Primary Inducing SignalsHigh osmolarity, High O₂, Bile salts, Cell contactLow pH, Low Mg²⁺, Low Pi, Low O₂ (Microaerophily), Nutrient starvation
Expression PhaseLate log (in vitro); Early infection (Invasion)Stationary phase (in vitro); Mid-Late Intracellular (≥2-4h pi)
Essential Role In VivoIntestinal invasion, Gastroenteritis, DiarrheaSystemic infection, Intracellular survival/replication, Chronic persistence
Key Cellular ProcessBacterial Uptake (Ruffling), Cytoskeleton ManipulationSCV Biogenesis/Maintenance, Vesicular Trafficking Manipulation, Immune Evasion
Key EffectorsSopB, SopE/E2, SipA, SipC, SopASifA, SseJ, SseF, SseG, SseI/SrfH, PipB2, SopD2
Macrophage PolarizationInduces/Exacerbates M1 (Pro-inflammatory) responseDoes not induce M2; Inhibits DC/Mac migration (SseI)
Avoidance of iNOS/NOXLimited roleCritical (Effectors SseF/SseG prevent recruitment)
Representative ParalogSopD (Invasion, Fluid secretion)SopD2 (SIF formation, Intracellular replication)

Properties

CAS Number

129712-63-6

Product Name

lambda Spi-2

Molecular Formula

C10H11NO

Synonyms

lambda Spi-2

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